1-Adamantanometanol

Descripción general

Descripción

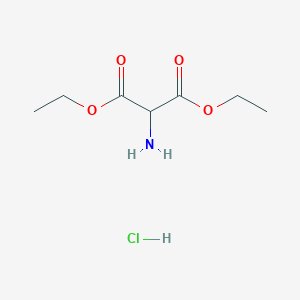

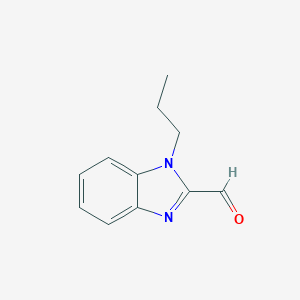

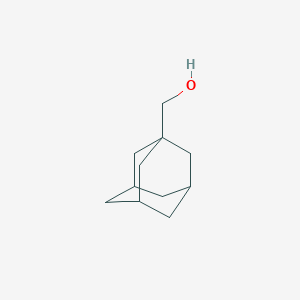

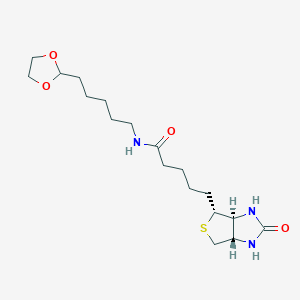

1-Adamantanemethanol, also known as 1-(Hydroxymethyl)adamantane, is a white crystalline powder with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Estudios de cambio de fase

1-Adamantanometanol se utiliza en estudios relacionados con la energética del cambio de fase. Se utiliza en experimentos para comprender los cambios de fase del adamantano y sus derivados. El estudio incluye la determinación de la pureza de la fracción molar, las entalpías, las temperaturas de fusión y las capacidades caloríficas de la fase sólida .

Caracterización térmica

Este compuesto se utiliza en la caracterización térmica del adamantano y sus derivados. Es particularmente útil para comprender la alta estabilidad térmica y las temperaturas de descomposición de los compuestos .

Desarrollo de materiales

This compound se utiliza en el desarrollo de materiales con propiedades interesantes. Los sustituyentes en el adamantano pueden proporcionar impedimento estérico, lo cual es útil para controlar las reacciones poliméricas .

Mejora de polímeros

El compuesto se utiliza para mejorar las propiedades de los polímeros. Proporciona mayor estabilidad térmica y alta cristalinidad a los polímeros que los contienen. Estas propiedades son útiles en el diseño de dispositivos eléctricos y optoelectrónicos .

Síntesis de ftalocianinas de silicio

This compound se utiliza en la síntesis de ftalocianinas de silicio (IV) disustituidas axialmente .

Tratamiento del cáncer

El compuesto se utiliza como reactivo en la síntesis de inhibidores de la histona desacetilasa (HDAC) basados en adamantano y noradamantano para el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

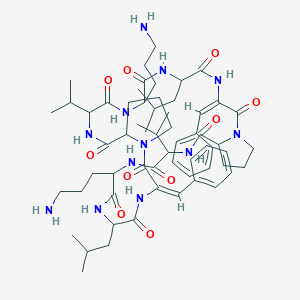

1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .

Mode of Action

1-Adamantanemethanol acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the 1-Adamantanemethanol molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .

Biochemical Pathways

The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .

Pharmacokinetics

The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of 1-Adamantanemethanol’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .

Action Environment

The action, efficacy, and stability of 1-Adamantanemethanol can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Adamantanemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Adamantanecarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

Propiedades

IUPAC Name |

1-adamantylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGOOIANLZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227818 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-71-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)